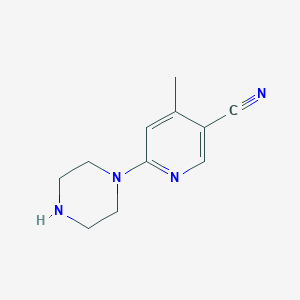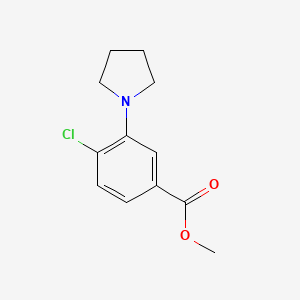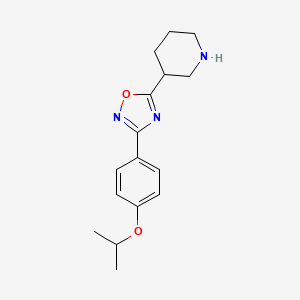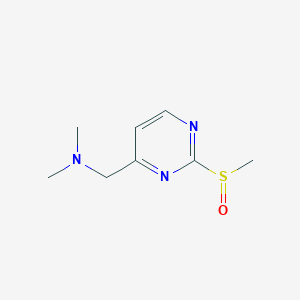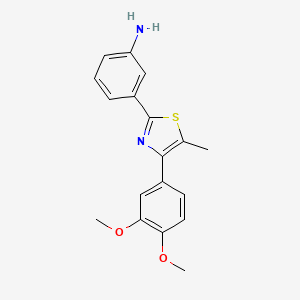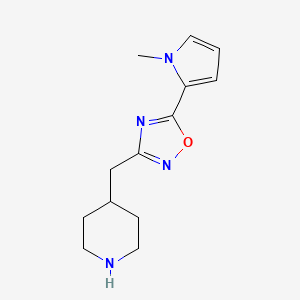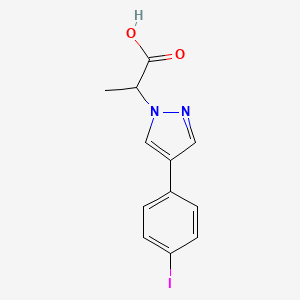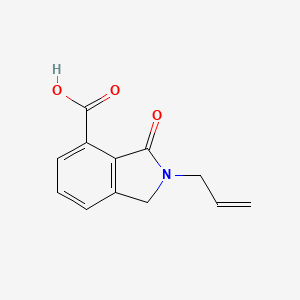
2-Allyl-3-oxoisoindoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyl-3-oxoisoindoline-4-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 It is known for its unique structure, which includes an isoindoline core with an allyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-3-oxoisoindoline-4-carboxylic acid typically involves the reaction of isoindoline derivatives with allylating agents under specific conditions. One common method includes the use of allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Allyl-3-oxoisoindoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the allyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Allyl-3-oxoisoindoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Allyl-3-oxoisoindoline-4-carboxylic acid exerts its effects is related to its ability to interact with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Allyl-5-oxopyrrolidine-3-carboxylic acid
- 1-allyl-1H-indole-2-carboxylic acid
- 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid
- 3-Allyl-4-methoxybenzoic acid
- 1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
2-Allyl-3-oxoisoindoline-4-carboxylic acid is unique due to its isoindoline core structure, which imparts specific reactivity and biological activity. The presence of both an allyl group and a carboxylic acid functional group allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
3-oxo-2-prop-2-enyl-1H-isoindole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-6-13-7-8-4-3-5-9(12(15)16)10(8)11(13)14/h2-5H,1,6-7H2,(H,15,16) |
Clave InChI |
GDKKVKKJFSEKSZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CC2=C(C1=O)C(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)
